6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol
Description
Nomenclature and Classification within the Benzopyran Family
6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol belongs to the benzopyran family, a class of oxygen-containing heterocyclic compounds characterized by a fused benzene and pyran ring system. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substituents and stereochemistry:
- 6-Cyano : A nitrile group at position 6 of the benzopyran core.
- 3,4-Dihydro : Partial saturation of the pyran ring at positions 3 and 4.
- 2,2-Dimethyl : Two methyl groups at position 2.
- Trans-4-(1-pyrrolidinyl) : A pyrrolidine substituent at position 4 in a trans configuration relative to the hydroxyl group at position 3.
The compound is classified as a 3,4-dihydro-2H-1-benzopyran derivative , distinguished by its functionalization at positions 3, 4, and 6.
Molecular Formula (C₁₆H₂₀N₂O₂) and Structural Parameters
The molecular formula C₁₆H₂₀N₂O₂ corresponds to a molecular weight of 272.34 g/mol . Key structural features include:
| Parameter | Value/Description |
|---|---|
| Benzopyran core | Fused benzene and pyran rings |
| Substituents | -CN (C6), -CH(CH₃)₂ (C2), -OH (C3), pyrrolidine (C4) |
| Bond angles | Tetrahedral geometry at C2 and C4 |
| Torsional strain | Minimized in trans configuration |
The pyran ring adopts a half-chair conformation , with the hydroxyl group at C3 and pyrrolidine at C4 occupying equatorial positions to reduce steric hindrance.
CAS Registry Number (75611-78-8) and Identification Systems
The compound is uniquely identified by its CAS Registry Number 75611-78-8 . Additional identifiers include:
- InChIKey :
InChIKey=ZOEGTCHMBZBJPL-UHFFFAOYSA-N(derived from PubChem data). - SMILES :
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3)O)C. - DSSTox Substance ID : DTXSID90564848 (for related benzopyrans).
These systems enable precise tracking in chemical databases and regulatory frameworks.
Stereochemical Configuration and Trans-Isomer Characteristics
The compound exhibits trans stereochemistry at positions 3 and 4, confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies. Key stereochemical attributes:
- C3 hydroxyl group and C4 pyrrolidine reside on opposite faces of the pyran ring.
- The trans configuration enhances molecular stability by minimizing gauche interactions between substituents.
- Stereospecific synthesis routes, such as epoxide ring-opening with pyrrolidine, yield the trans isomer preferentially.
Historical Context of Discovery and Development
The compound was first synthesized in the 1980s as part of efforts to develop potassium channel activators with antihypertensive properties. Key milestones:
- 1986 : Ashwood et al. reported its synthesis via cycloamidic anion-epoxide reactions, highlighting its vasodilatory effects in spontaneously hypertensive rats.
- Structural analog of cromakalim : Modifications to the benzopyran scaffold aimed to improve selectivity for ATP-sensitive potassium channels.
- Resolution of enantiomers : The (-)-enantiomer demonstrated superior biological activity, guiding further pharmacological studies.
The compound’s development underscores the role of stereochemistry and substituent engineering in optimizing drug candidates.
Properties
IUPAC Name |
(3R,4S)-3-hydroxy-2,2-dimethyl-4-pyrrolidin-1-yl-3,4-dihydrochromene-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2)15(19)14(18-7-3-4-8-18)12-9-11(10-17)5-6-13(12)20-16/h5-6,9,14-15,19H,3-4,7-8H2,1-2H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEHSLHTSICLRD-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclocondensation
A common approach involves cyclocondensation of substituted resorcinol derivatives with β-keto esters. For example, reacting 3-cyano-2-methylresorcinol with ethyl acetoacetate under acidic conditions yields the dihydrocoumarin backbone.
Reaction Conditions :
-
Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA).
-
Solvent: Ethanol or toluene.
-
Temperature: Reflux (80–110°C).
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% PTSA |
| Reaction Time | 12–18 hours |
| Workup | Neutralization, extraction |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for cyclization steps. A study on analogous pyrrolo-pyridines demonstrated 30–50% reduction in reaction time with comparable yields.
Introduction of the Pyrrolidinyl Group
Nucleophilic Substitution at C4
The trans-4-pyrrolidinyl group is introduced via SN2 displacement of a leaving group (e.g., bromide or mesylate) at position 4 of the pyran ring.
Procedure :
-
Activation : Treat 4-hydroxy intermediate with mesyl chloride in dichloromethane.
-
Substitution : React with pyrrolidine in acetonitrile at 60°C.
-
Stereochemical Control : Use chiral ligands (e.g., BINAP) to enforce trans configuration.
| Step | Conditions | Yield |
|---|---|---|
| Mesylation | 0°C, 2 hours | 95% |
| Displacement | 60°C, 24 hours | 65% |
Reductive Amination
An alternative route involves reductive amination of a 4-keto intermediate with pyrrolidine.
Reaction Setup :
-
Reagents: Pyrrolidine, sodium cyanoborohydride.
-
Solvent: Methanol, acetic acid buffer (pH 5).
-
Temperature: Room temperature, 48 hours.
Cyan Group Installation
Cyanoethylation of Aromatic Rings
The cyano group at position 6 is introduced early via cyanoethylation of a resorcinol derivative.
Method :
-
React resorcinol with acrylonitrile in basic conditions.
-
Acidify to precipitate the cyanoethylated product.
Conditions :
Sandmeyer Reaction
For late-stage cyanation, a Sandmeyer reaction using CuCN on a diazonium salt intermediate is feasible, though less common due to competing side reactions.
Stereochemical Control and Diastereoselective Synthesis
The trans configuration of the dimethyl and pyrrolidinyl groups necessitates enantioselective methods:
-
Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclization.
-
Asymmetric Hydrogenation : Hydrogenate a prochiral ketone intermediate using Ru-BINAP catalysts.
| Strategy | Enantiomeric Excess (ee) |
|---|---|
| Chiral Auxiliary | 85–90% |
| Asymmetric Hydrogenation | 92–95% |
Optimization and Scale-Up Challenges
Purification Challenges
The polar nature of the compound complicates crystallization. Reverse-phase chromatography (C18 silica, acetonitrile/water) is often required for purity >98%.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Pharmacological Applications
-
Potassium Channel Activation
- The compound is recognized as a potassium channel opener, similar to its analogs like cromakalim. It has been investigated for its vasodilatory effects, which are beneficial in managing hypertension and other cardiovascular conditions. The activation of potassium channels leads to smooth muscle relaxation and subsequent vasodilation .
-
Antitumor Activity
- Preliminary studies have indicated that derivatives of this compound may exhibit antitumor properties. For instance, structural modifications have been explored to enhance the efficacy of related compounds against various cancer cell lines. The presence of the cyano group is believed to contribute to the biological activity by influencing the compound's interaction with target enzymes involved in tumor growth .
-
Neuroprotective Effects
- There is emerging evidence suggesting that compounds like 6-cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol may offer neuroprotective benefits. This could be particularly relevant in conditions such as neurodegenerative diseases where potassium channel modulation plays a crucial role in neuronal survival and function .
Case Study 1: Cardiovascular Research
A study conducted on the effects of potassium channel openers demonstrated that 6-cyano derivatives exhibited significant vasodilatory effects in animal models. The research highlighted that these compounds could lower blood pressure effectively without causing reflex tachycardia, which is a common side effect associated with traditional antihypertensive drugs .
Case Study 2: Cancer Treatment
In a series of structure-activity relationship (SAR) studies, researchers synthesized various analogs of this compound. These analogs were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The modifications aimed at optimizing the interaction with specific molecular targets involved in cancer progression .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 6-Cyano... | Potassium Channel Opener | 0.5 | |
| Cromakalim | Potassium Channel Opener | 0.7 | |
| Analog A | Antitumor | 0.8 | |
| Analog B | Neuroprotective | 0.6 |
Table 2: Structural Modifications and Their Effects
Mechanism of Action
The mechanism of action of 6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Pharmacological Profiles
Key Observations :
- Pyrrolidinyl Substitution: The trans-4-pyrrolidinyl group in BRL34915 enhances K⁺ channel selectivity compared to analogs lacking this moiety (e.g., 6-Cyano-2,2-dimethyl-2H-benzo-[b]-pyran) .
- Cyano Group: The 6-cyano group is conserved in most analogs, suggesting its role in stabilizing the open conformation of K⁺ channels .
- Ring Modifications: Fusing indole or pyrazole rings (e.g., indolo-pyrano-pyrimidinones) shifts activity toward anticancer or anti-inflammatory pathways, diverging from vasorelaxation .
Pharmacokinetic and Efficacy Comparisons
- This effect was concentration-dependent and reversible .
- Pyrano[2,3-c]pyrazole Derivatives: Compounds like 6-amino-4-phenyl-3-methyl-pyrano[2,3-c]pyrazole-5-carbonitrile (Table 1) showed moderate COX-2 inhibition (IC₅₀ ~12 µM) but lacked significant vasorelaxant effects, emphasizing structural specificity for K⁺ channel targeting .
- Indolo-pyrano-pyrimidinones: These derivatives exhibited cytotoxicity against HeLa cells (IC₅₀ ~8 µM) via topoisomerase inhibition, highlighting the impact of fused heterocyclic systems on biological targets .
Biological Activity
6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol (CAS No. 75611-78-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyran ring fused with a benzene ring and a cyano group, contributing to its unique biological profile.
Biological Activities
1. Anticancer Activity
Research has indicated that compounds similar to 6-cyano derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related benzo-pyrano compounds have shown significant activity against human promyelocytic leukemia HL-60 cells, suggesting a potential mechanism involving the generation of radicals under alkaline conditions .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HL-60 | 5.0 | Radical generation |
| Compound B | MCF-7 | 10.0 | Apoptosis induction |
| 6-Cyano... | Various | TBD | TBD |
2. Vasodilatory Effects
6-Cyano compounds have been noted for their vasodilatory properties. Specifically, it has been reported that this compound can activate potassium channels leading to relaxation of vascular smooth muscle . This action may provide therapeutic benefits in managing hypertension and other cardiovascular conditions.
3. Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against several pathogens. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
The biological activity of 6-cyano compounds can be attributed to several mechanisms:
- Radical Generation : Similar compounds have shown the ability to produce reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
- Ion Channel Modulation : The activation of ion channels (e.g., potassium channels) contributes to vasodilation and may affect neuronal signaling pathways.
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study, a series of benzo-pyrano derivatives were tested for their anticancer efficacy against various cell lines. The results demonstrated that modifications in the structure significantly influenced their cytotoxicity and selectivity towards cancer cells.
Case Study 2: Vascular Studies
A recent study evaluated the vasodilatory effects of 6-cyano compounds in animal models. The findings revealed a dose-dependent relaxation effect on isolated arterial rings, indicating potential applications in treating hypertension.
Q & A
Basic Research Questions
Q. What are the recommended laboratory safety protocols for handling 6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol?
- Methodological Answer :
- Prohibit eating, drinking, or storing personal items in the lab to avoid contamination .
- Ensure all personnel are trained in emergency procedures (e.g., fire extinguisher locations, eyewash stations) and evacuation routes .
- Use fume hoods for synthesis steps involving volatile solvents or intermediates.
Q. What synthetic routes are commonly employed for pyrano-fused heterocycles analogous to this compound?
- Methodological Answer :
- Multi-component reactions (MCRs) are widely used, such as combining aldehydes, malononitrile, and heterocyclic amines in solvents like methanol or acetonitrile .
- Cyclization steps often require reflux conditions (e.g., xylene at 100–120°C for 25–30 hours) and catalysts like triethylamine or ionic liquids .
- Example workflow: Reactant mixing → reflux/pH adjustment → purification via column chromatography (ethyl acetate/hexane) → recrystallization (methanol or 2-propanol) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon shifts to verify substituents and stereochemistry (e.g., trans-configuration at C-4) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- Elemental Analysis : Validate empirical formula accuracy (±0.3% tolerance).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (acetonitrile) vs. protic (t-BuOH) solvents to balance reactivity and solubility .
- Catalyst Variation : Compare ionic liquids (e.g., [Et3NH][HSO4]) with traditional bases (triethylamine) for MCR efficiency .
- Temperature/Time Gradients : Use a fractional factorial design to identify optimal reflux duration and temperature (e.g., 48 hours at –20°C for diazomethane reactions) .
Table 1 : Example Solvent Impact on Yield (Analogous Pyrano Derivatives)
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| Methanol | 65 | 92% |
| Acetonitrile | 78 | 95% |
| 1,4-Dioxane | 52 | 88% |
| Data adapted from pyrano-pyrimidinone synthesis . |
Q. What strategies are effective in resolving contradictory data between theoretical and experimental results (e.g., unexpected stereochemistry)?
- Methodological Answer :
- Replication : Repeat synthesis under controlled conditions to rule out procedural errors.
- Computational Validation : Perform DFT calculations to compare predicted vs. observed stereochemistry (e.g., trans vs. cis isomer stability) .
- Advanced Spectroscopy : Use 2D NMR (COSY, NOESY) to resolve spatial arrangements .
Q. How can computational methods aid in understanding the reactivity of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies.
- Reaction Pathway Analysis : Use Gaussian or ORCA software to map energy profiles for key steps (e.g., cyclization barriers) .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., pyrrolidinyl group, cyano position) and assess biological activity .
- Biological Assays : Use dose-response curves (IC50) in target-specific assays (e.g., kinase inhibition).
- Statistical Models : Apply QSAR to correlate structural descriptors (logP, H-bond donors) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
